molecular formula C6H3F3INO B2458370 4-Iodo-2-(trifluoromethoxy)pyridine CAS No. 1361836-65-8

4-Iodo-2-(trifluoromethoxy)pyridine

Cat. No.: B2458370
CAS No.: 1361836-65-8
M. Wt: 288.996
InChI Key: CSOYGYGQYHCPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3F3INO. It is characterized by the presence of an iodine atom and a trifluoromethoxy group attached to a pyridine ring.

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with iodine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for 4-Iodo-2-(trifluoromethoxy)pyridine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-(trifluoromethoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.

Scientific Research Applications

4-Iodo-2-(trifluoromethoxy)pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 4-Iodo-2-(trifluoromethyl)pyridine

Uniqueness

4-Iodo-2-(trifluoromethoxy)pyridine is unique due to the presence of both an iodine atom and a trifluoromethoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

4-iodo-2-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)12-5-3-4(10)1-2-11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOYGYGQYHCPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.